[1-(4-butoxybenzyl)-3-piperidinyl]methanol
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Overview
Description
[1-(4-butoxybenzyl)-3-piperidinyl]methanol: is a chemical compound that features a piperidine ring substituted with a butoxybenzyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-butoxybenzyl)-3-piperidinyl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Butoxybenzyl Group: This step involves the alkylation of the piperidine ring with a butoxybenzyl halide under basic conditions.
Addition of the Methanol Moiety: The final step involves the reduction of an intermediate compound to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-butoxybenzyl)-3-piperidinyl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
[1-(4-butoxybenzyl)-3-piperidinyl]methanol: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(4-butoxybenzyl)-3-piperidinyl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[1-(4-butoxybenzyl)-3-piperidinyl]methanol: can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound has a similar piperidine ring but lacks the butoxy and methanol groups.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound features a pyrazole ring and different substituents, highlighting the diversity of structures in this class of compounds.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[(4-butoxyphenyl)methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-2-3-11-20-17-8-6-15(7-9-17)12-18-10-4-5-16(13-18)14-19/h6-9,16,19H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIWHNNMHVYXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCCC(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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